molecular formula C18H22NO2+ B14584557 1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium CAS No. 61351-05-1

1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium

Cat. No.: B14584557
CAS No.: 61351-05-1
M. Wt: 284.4 g/mol
InChI Key: FEHMYZBUGQZYSN-UHFFFAOYSA-N
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Description

1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium is a chemical compound that features a piperidinium core substituted with a furan-2-ylmethyl group and a 2-oxo-2-phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium typically involves multi-step organic reactions. One common method includes the alkylation of piperidine with furan-2-ylmethyl halide, followed by the introduction of the 2-oxo-2-phenylethyl group through a Friedel-Crafts acylation reaction. The reaction conditions often require the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group in the 2-oxo-2-phenylethyl moiety can be reduced to form alcohols.

    Substitution: The piperidinium nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted piperidinium compounds.

Scientific Research Applications

1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium involves its interaction with specific molecular targets. The furan ring and piperidinium core can interact with biological receptors, potentially modulating their activity. The 2-oxo-2-phenylethyl group may enhance the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidine: Lacks the piperidinium ion, which may affect its reactivity and biological activity.

    1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)pyrrolidine: Contains a pyrrolidine ring instead of piperidine, leading to different chemical and biological properties.

Uniqueness

1-[(Furan-2-yl)methyl]-1-(2-oxo-2-phenylethyl)piperidin-1-ium is unique due to its specific combination of functional groups and structural features. The presence of both the furan and 2-oxo-2-phenylethyl groups, along with the piperidinium ion, provides a distinct set of chemical and biological properties that differentiate it from similar compounds.

Properties

CAS No.

61351-05-1

Molecular Formula

C18H22NO2+

Molecular Weight

284.4 g/mol

IUPAC Name

2-[1-(furan-2-ylmethyl)piperidin-1-ium-1-yl]-1-phenylethanone

InChI

InChI=1S/C18H22NO2/c20-18(16-8-3-1-4-9-16)15-19(11-5-2-6-12-19)14-17-10-7-13-21-17/h1,3-4,7-10,13H,2,5-6,11-12,14-15H2/q+1

InChI Key

FEHMYZBUGQZYSN-UHFFFAOYSA-N

Canonical SMILES

C1CC[N+](CC1)(CC2=CC=CO2)CC(=O)C3=CC=CC=C3

Origin of Product

United States

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